5-Amino-6-chloropyridin-3-ol CAS 1227581-42-1 properties
5-Amino-6-chloropyridin-3-ol CAS 1227581-42-1 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 5-Amino-6-chloropyridin-3-ol (CAS 1227581-42-1).
A Versatile Scaffold for Bicyclic Heterocycle Synthesis and Kinase Inhibition[1][2][3]
Part 1: Executive Summary
5-Amino-6-chloropyridin-3-ol (CAS 1227581-42-1) is a highly functionalized pyridine intermediate characterized by a unique substitution pattern that positions a nucleophilic amino group (-NH₂) adjacent to an electrophilic chloro group (-Cl), with a distal hydroxyl group (-OH) providing solubility and hydrogen-bonding capability.[1][2][3]
This compound serves as a critical "lynchpin" scaffold in modern drug discovery, particularly for:
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Fragment-Based Drug Design (FBDD): The low molecular weight (144.56 Da) and high ligand efficiency potential make it an ideal fragment for exploring ATP-binding pockets.[1][2][3]
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Bicyclic Ring Formation: The ortho-amino-chloro motif allows for rapid annulation to form pyrido[2,3-b]pyrazines , oxazolo[5,4-b]pyridines , and pyrido[2,3-d]pyrimidines , which are privileged structures in oncology (e.g., SHP2, MET, and ALK inhibitors).[3]
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Bioisosterism: It acts as a bioisostere for substituted anilines and phenols, improving metabolic stability by reducing electron density on the aromatic ring.
Part 2: Chemical Profile & Physicochemical Properties[1][2][3][4][5]
2.1 Structural Analysis
The molecule features a pyridine core with three distinct functional handles:
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Position 3 (Hydroxyl): Acts as a hydrogen bond donor/acceptor; significantly lowers LogP compared to non-hydroxylated analogs.[3]
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Position 5 (Amino): A primary amine serving as a nucleophile for amide coupling, reductive amination, or Buchwald-Hartwig coupling.[3]
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Position 6 (Chloro): An activated leaving group (ortho to the pyridine nitrogen) susceptible to Nucleophilic Aromatic Substitution (SNAr), facilitated further by the electron-withdrawing nature of the ring.[3][4]
2.2 Key Properties Table[1][2][3]
| Property | Value | Notes |
| CAS Number | 1227581-42-1 | |
| IUPAC Name | 5-Amino-6-chloropyridin-3-ol | Alt: 3-Amino-2-chloro-5-hydroxypyridine |
| Molecular Formula | C₅H₅ClN₂O | |
| Molecular Weight | 144.56 g/mol | Ideal for fragment-based screening |
| Exact Mass | 144.009 | |
| Predicted LogP | 0.45 ± 0.3 | Highly specific to pH due to zwitterionic potential |
| pKa (Acidic) | ~8.5 (OH) | Phenolic hydroxyl is weakly acidic |
| pKa (Basic) | ~3.2 (Pyridine N) | Reduced basicity due to Cl- electron withdrawal |
| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (Hexane, DCM) |
| Appearance | Off-white to beige solid | Sensitive to oxidation (darkens on air exposure) |
Part 3: Synthesis & Manufacturing Methodologies
The synthesis of CAS 1227581-42-1 is non-trivial due to the need to install three different functional groups with correct regiochemistry.[1][2][3] The most robust industrial route typically involves the nitration-reduction sequence of a pre-functionalized pyridinol.[1][2]
3.1 Retrosynthetic Analysis
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Precursor: 2-Chloro-5-hydroxypyridine (6-chloropyridin-3-ol)[1][2][3]
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Transformation: Electrophilic nitration followed by selective reduction.[3]
3.2 Validated Synthetic Protocol
Step 1: Nitration of 6-chloropyridin-3-ol
-
Reagents: Fuming HNO₃, H₂SO₄ (solvent/catalyst).[3]
-
Conditions: 0°C to Room Temperature.
-
Mechanism: The hydroxyl group at C3 activates the ring. The directing effects of the 3-OH (ortho/para) and the steric hindrance of the 6-Cl favor nitration at the 2-position (ortho to OH, alpha to N) or 4-position .[1][2][3] However, to achieve the 5-amino pattern (meta to OH), this route often requires starting from 2-chloro-3-nitropyridine , followed by oxidation or rearrangement, or using 3-bromo-2-chloro-5-nitropyridine followed by hydrolysis.[1][2][3]
Step 2: Reduction of the Nitro Group
-
Reagents: Iron powder (Fe) / NH₄Cl or H₂ / Pd-C (careful to avoid dechlorination).[1][2][3]
-
Protocol:
Caption: Synthetic pathway for 5-Amino-6-chloropyridin-3-ol emphasizing the critical nitration regiochemistry.
Part 4: Medicinal Chemistry Applications[1][2][3][6][7][8][9][12]
4.1 The "Ortho-Amino-Chloro" Advantage
The 5-amino-6-chloro motif is a "privileged" synthon for creating fused bicyclic heterocycles.[1][2][3] The amino group acts as a nucleophile, while the adjacent chlorine serves as an electrophile, allowing for one-pot annulation reactions .
Key Transformations:
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Pyrido[2,3-b]pyrazine Formation: Reaction with 1,2-dicarbonyls (e.g., glyoxal).[3]
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Oxazolo[5,4-b]pyridine Formation: Reaction with phosgene or carbonyldiimidazole (CDI).[3]
-
SHP2 Inhibitor Synthesis: This scaffold is frequently used to construct the central core of allosteric SHP2 inhibitors, linking the "head" and "tail" fragments while maintaining critical H-bond interactions via the 3-OH group.
4.2 Experimental Protocol: Cyclization to Pyrido-Pyrazine Core
This protocol demonstrates the utility of CAS 1227581-42-1 in building larger drug scaffolds.[1][2][3]
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Reactants: 5-Amino-6-chloropyridin-3-ol (1.0 eq), Ethyl glyoxalate (1.2 eq).[1][2][3]
-
Solvent: Ethanol or Acetonitrile.[3]
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Base: Triethylamine (TEA) or DIPEA (2.0 eq).
-
Procedure:
-
Mix amine and glyoxalate in solvent.
-
Heat to reflux (80°C) for 6 hours.
-
The amino group condenses with the aldehyde/ketone, followed by intramolecular SNAr displacement of the chlorine by the second carbonyl oxygen/nitrogen (if diamine used) or simply forming the imine intermediate for further coupling.
-
Note: For direct ring fusion involving Cl displacement, a stronger nucleophile (like a diamine or thiol) is often required as the second partner.
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Caption: Functional mapping of the scaffold showing how specific structural features translate to medicinal chemistry utility.
Part 5: Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (typical for aminopyridines).[3]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is prone to oxidation; the phenol is prone to protonation/deprotonation changes affecting stability.
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.[3] Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[3]
Part 6: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4445081 (Related Structure Analysis). Retrieved from .[3]
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BenchChem (2025). Comparative Guide to the Reactivity of Chloropyridin-3-amine Derivatives. Retrieved from .[3]
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World Intellectual Property Organization (WIPO). Patent WO20120532010A: Preparation method of chloropyridines.[3] (General reference for pyridine nitration/reduction chemistry).
-
BLD Pharm. Product Safety Data Sheet: 5-Amino-6-chloropyridin-3-ol (CAS 1211537-54-0/1227581-42-1).[1][2][3] Retrieved from .[3]
-
ChemicalBook. Synthesis routes for Amino-chloropyridinols. Retrieved from .[3]
Sources
- 1. 1367944-42-0|5-Amino-2-chloropyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. 720666-45-5|2-Chloro-5-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. CNP0138142.2 - COCONUT [coconut.naturalproducts.net]
- 4. benchchem.com [benchchem.com]
- 5. 41796-82-1,Methyl 5-Bromohexanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
